(4-Pyrrol-1-yl-phenyl)-acetic acid
Overview
Description
Synthesis Analysis
The synthesis of 4-Pyrrol-1-yl-phenyl-acetic acid derivatives involves various chemical strategies, including the Vilsmeier-Haack process, and other methods to achieve compounds with significant inhibitory activity on enzymes like aldose reductase, which is essential for treating pathological conditions. For instance, derivatives such as [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone have been synthesized and found to be potent in vitro inhibitors, offering insights into their potential as lead structures for further pharmaceutical development (Nicolaou, Zika, & Demopoulos, 2004).
Molecular Structure Analysis
Analyzing the molecular structure of 4-Pyrrol-1-yl-phenyl-acetic acid and its derivatives reveals extensive hydrogen bonding involving carboxylic acid groups, amine groups, and acetic acid moieties. These structural features contribute to the compound's chemical behavior and reactivity. For example, the crystal structure of 3,4-diphenylpyrrole-2,5-dicarboxylic acid as an acetic acid disolvate exhibits significant interactions, indicating the importance of molecular arrangement for its properties (Prayzner, Ojadi, Golen, & Williard, 1996).
Chemical Reactions and Properties
4-Pyrrol-1-yl-phenyl-acetic acid participates in various chemical reactions, including its use as a monomer for polymerization processes to produce conducting polymers. The compound's ability to undergo reactions with thiophen-3-yl acetyl chloride and other agents leads to the synthesis of materials with unique electrochemical and spectroelectrochemical properties, further expanding its application potential in material science and electronics (Bingöl, Güner, Çırpan, & Toppare, 2005).
Physical Properties Analysis
The physical properties of 4-Pyrrol-1-yl-phenyl-acetic acid derivatives, such as thermal behavior, morphology, and conductivity, are crucial for their application in various fields. Techniques like Differential Scanning Calorimetry (DSC) and Thermal Gravimetry Analysis (TGA) provide insights into the thermal stability and decomposition characteristics of these compounds, enabling their use in designing materials with desired thermal properties (Ertas, Çırpan, & Toppare, 2004).
Chemical Properties Analysis
The chemical properties of 4-Pyrrol-1-yl-phenyl-acetic acid, including its reactivity with different chemical agents and its behavior in various chemical environments, are fundamental for its utility in chemical synthesis and pharmaceutical applications. Its ability to serve as a core structure for the synthesis of complex molecules with biological activity highlights its versatility and potential as a building block in organic synthesis (Byers, Duff, & Woo, 2003).
Scientific Research Applications
Synthesis and Polymer Research
- The synthesis of thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester (TAPE) monomer, derived from a reaction involving 4-pyrrol-1-yl phenol, has led to the development of homopolymers and copolymers. These polymers demonstrate potential in electrochromic and spectroelectrochemical applications due to their distinctive thermal behaviors and morphologies (Bingöl et al., 2005).
Crystallography Studies
- Research on 3,4-Diphenylpyrrole-2,5-dicarboxylic acid, which crystallizes as the acetic acid disolvate, provides insights into the structural properties of such compounds, particularly in terms of their extensive hydrogen bonding and the orientation of phenyl rings in relation to the pyrrole ring (Prayzner et al., 1996).
Conductivity and Electrochromic Properties
- A study on the synthesis and characterization of conducting copolymers of succinic acid bis-(4-pyrrol-1-yl-phenyl) ester highlights its electrochromic properties. These copolymers exhibit significant conductivities and could potentially be applied in electrochromic devices (Ertas et al., 2004).
Inhibition of Aldose Reductase Enzyme
- The synthesized compound [5-(4-Pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid has been found to inhibit aldose reductase enzyme and the glycation process of proteins. This suggests potential therapeutic applications for treating various pathological conditions (Anagnostou et al., 2002).
Additional Applications
- The compound has also been utilized in the synthesis of various derivatives with diverse biological activities, such as anti-cancer, anti-inflammatory, and insecticidal properties, demonstrating its versatility in pharmaceutical research https://consensus.app/papers/synthesis-toxicological-effect-some-pyrrole-derivatives-abdelhamid/ec53de9a6e3a5ae78ab49cea29000571/?utm_source=chatgpt" target="_blank">(Zulfiqar et al., 2021; Abdelhamid et al., 2022)
Future Directions
The future directions for research on “(4-Pyrrol-1-yl-phenyl)-acetic acid” and similar compounds could involve further exploration of their biological activity and potential uses in the treatment of various diseases . This could include investigating the influence of steric factors on biological activity, the structure–activity relationship (SAR) of the studied compounds, and the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
2-(4-pyrrol-1-ylphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-12(15)9-10-3-5-11(6-4-10)13-7-1-2-8-13/h1-8H,9H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZGWRZYJZGMQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176525 | |
Record name | Acetic acid, (p-(1-pyrrolyl)phenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24809817 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(4-Pyrrol-1-yl-phenyl)-acetic acid | |
CAS RN |
22048-71-1 | |
Record name | Acetic acid, (p-(1-pyrrolyl)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022048711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, (p-(1-pyrrolyl)phenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-(1H-pyrrol-1-yl)phenyl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.